molecular formula C8H10Cl2N2S B1393468 2-Methyl-benzothiazol-6-ylamine dihydrochloride CAS No. 1217094-13-7

2-Methyl-benzothiazol-6-ylamine dihydrochloride

Cat. No.: B1393468
CAS No.: 1217094-13-7
M. Wt: 237.15 g/mol
InChI Key: OAFPZCQQMXYSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 2-Methyl-benzothiazol-6-ylamine is C8H8N2S . The molecular weight is 164.23 . The SMILES string is NC1=CC=C(N=C©S2)C2=C1 .

Scientific Research Applications

  • Medicinal Chemistry Applications :

    • New derivatives of riluzole, a drug containing a benzothiazole structure similar to 2-Methyl-benzothiazol-6-ylamine dihydrochloride, have been synthesized. These compounds show potential in influencing neuronal NMDA receptors and the release and reuptake of the neurotransmitter glutamate (Sokolov et al., 2017).
    • Antitumor activity of 4-thiazolidinones containing benzothiazole moiety has been explored, revealing potential effectiveness against various cancer cell lines (Havrylyuk et al., 2010).
    • Benzothiazoles, like this compound, have been studied for their role in the synthesis of new compounds with anticancer properties (Chua et al., 1999).
  • Corrosion Inhibition :

    • Benzothiazole derivatives have been investigated for their corrosion inhibiting effect against steel, showing that they offer stability and high inhibition efficiencies (Hu et al., 2016).
  • Material Science and Other Applications :

    • Benzothiazole derivatives have been used in the synthesis of novel compounds with potential applications in non-linear optics and other material science fields (Hrobárik et al., 2004).
    • Investigation of benzothiazole structures for their applications in synthesizing azomethine and amine compounds has been conducted, which are important in material science research (Ermiş & Durmuş, 2020).

Safety and Hazards

The safety and hazards associated with 2-Methyl-benzothiazol-6-ylamine include acute toxicity (oral) and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-methyl-1,3-benzothiazol-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.2ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;;/h2-4H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFPZCQQMXYSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-benzothiazol-6-ylamine dihydrochloride
Reactant of Route 2
2-Methyl-benzothiazol-6-ylamine dihydrochloride
Reactant of Route 3
2-Methyl-benzothiazol-6-ylamine dihydrochloride
Reactant of Route 4
2-Methyl-benzothiazol-6-ylamine dihydrochloride
Reactant of Route 5
2-Methyl-benzothiazol-6-ylamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Methyl-benzothiazol-6-ylamine dihydrochloride

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